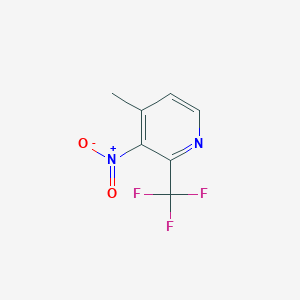

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 2383289-66-3 . It has a molecular weight of 206.12 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H5F3N2O2/c1-4-2-3-11-6 (7 (8,9)10)5 (4)12 (13)14/h2-3H,1H3 . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including this compound, are used as reactants in various chemical reactions. For instance, they are used in the preparation of aminopyridines through amination reactions . They also act as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its unique physical and chemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Recent research has emphasized the significance of pyridine derivatives in organic synthesis and catalysis. One study highlighted the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, showcasing the synthesis of pyrrolidines, which are crucial heterocyclic organic compounds with applications in medicine, dyes, and agrochemical substances. This reaction, carried out under mild conditions, demonstrated the potential of pyridine derivatives in facilitating complex organic transformations (Magdalena Żmigrodzka et al., 2022).

Material Science and Nonlinear Optics

In the field of material science, especially concerning nonlinear optics, the design and synthesis of noncentrosymmetric structures have been explored. A study involving molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and a 4-substituted pyridine-1-oxide highlighted the potential of these complexes in displaying quadratic nonlinear optical behavior. This research provides a foundation for designing new materials with enhanced optical properties (M. Muthuraman et al., 2001).

Corrosion Inhibition

Another intriguing application is in the domain of corrosion inhibition. Schiff’s bases derived from pyridyl substituted triazoles have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution. The study suggests that the molecular structure of these compounds significantly influences their efficiency as corrosion inhibitors, demonstrating the versatility of pyridine derivatives in industrial applications (K. R. Ansari et al., 2014).

Advanced Material Development

Pyridine derivatives are also pivotal in the development of advanced materials. For example, a study on the growth and characterization of Methyl-3-nitro-4-pyridine-1-oxide (POM) for nonlinear optics reveals its potential in surpassing traditional materials like lithium niobate in parametric gain, highlighting the critical role of pyridine derivatives in advancing optical technologies (R. Hierle et al., 1984).

Mécanisme D'action

Target of Action

Trifluoromethylpyridines, a class of compounds to which “4-Methyl-3-nitro-2-(trifluoromethyl)pyridine” belongs, are often used in the synthesis of pharmaceuticals and agrochemicals . The specific targets can vary widely depending on the exact structure of the compound and its intended use.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, some trifluoromethylpyridines are used in Suzuki–Miyaura cross-coupling reactions, a type of reaction that forms carbon-carbon bonds .

Biochemical Pathways

The affected biochemical pathways would also depend on the specific targets of the compound. In general, trifluoromethylpyridines could potentially affect a wide range of biochemical pathways due to their broad use in pharmaceuticals and agrochemicals .

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of pharmaceuticals .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, in a Suzuki–Miyaura cross-coupling reaction, the result would be the formation of a new carbon-carbon bond .

Action Environment

The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, certain reactions involving trifluoromethylpyridines are known to be sensitive to the reaction conditions .

Safety and Hazards

Orientations Futures

The development of organic compounds containing fluorine, including TFMP derivatives, is becoming an increasingly important research topic . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

4-methyl-3-nitro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-2-3-11-6(7(8,9)10)5(4)12(13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAYFEMOLVTART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzylsulfanyl)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl]-2-chloroacetamide](/img/structure/B2935025.png)

![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)

![2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2935036.png)